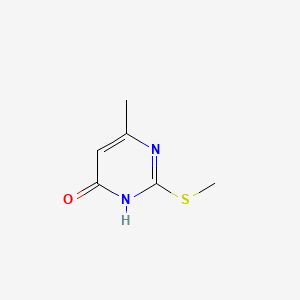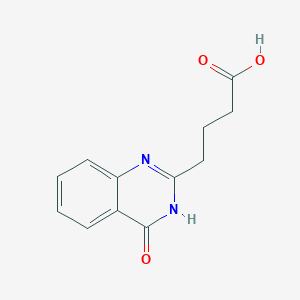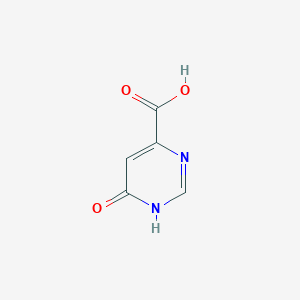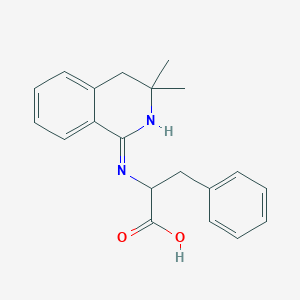![molecular formula C11H10N2O3S B1418169 [(4-氧代-3,4-二氢喹唑啉-2-基)甲硫基]乙酸 CAS No. 890647-62-8](/img/structure/B1418169.png)
[(4-氧代-3,4-二氢喹唑啉-2-基)甲硫基]乙酸
描述
“{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 890647-62-8 . Its molecular weight is 250.28 . The IUPAC name for this compound is 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid . It is stored at a temperature between 28 C .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2- ( (3- (3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3- (3-methoxyphenyl)quinazolin-4 (3 H )-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3- (3-methoxyphenyl)quinazolin-4 (3 H )-one was performed in a microwave-induced reaction .
Molecular Structure Analysis
The InChI code for “{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid” is 1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) .
Physical And Chemical Properties Analysis
“{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid” has a molecular weight of 250.28 . It is stored at a temperature between 28 C .
科学研究应用
合成和衍生物:
- 该化合物被用作合成新型喹唑啉衍生物的基础。例如,一项研究利用绿色环保溶剂合成了新型 2-(4-氧代-3,4-二氢喹唑啉-2-亚磺基甲基)-3H-喹唑啉-4-酮 (Reddy、Naidu 和 Dubey,2012).
- 另一项研究基于 (4-羟基-2-甲基喹啉-3-基)乙酸开发了新的喹啉衍生物,展示了该化合物在创建多样化学结构方面的多功能性 (Avetisyan、Aleksanyan 和 Pivazyan,2004).
抗菌和抗真菌应用:
- 多项研究集中于该化合物的衍生物的抗菌和抗真菌特性。例如,带有取代苯基喹啉-2-酮部分的新型 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪表现出有效的抗菌活性 (Ghosh、Verma、Mukerjee 和 Mandal,2015).
- 另一项研究合成了新的硫代氧代喹唑啉酮衍生物,并评估了它们的抗菌和抗惊厥活性,对多种细菌和真菌表现出广谱活性 (Rajasekaran、Rajamanickam 和 Darlinquine,2013).
药理活性:
- 对 4-氧代-3,4-二氢喹唑啉衍生物的药理活性研究揭示了一系列潜在应用。例如,一项研究发现,衍生物 N-(1,1-二苯基-1-羟基乙-2-基)-N'-二苯基羟基乙酰邻氨基苯甲酰胺表现出显着的抗抑郁特性 (Ovsjanykova 等人,2016).
细胞毒活性:
- 该化合物的某些衍生物已针对癌细胞系评估其细胞毒活性。例如,一些 N-(5-芳基亚烯基-4-氧代-2-硫代氧代噻唑烷-3-基)-2-((4-氧代-3-苯基-3,4-二氢喹唑啉-2-基)硫)乙酰胺化合物对 K562(慢性粒细胞白血病)和 MCF7(乳腺癌)细胞显示出细胞毒活性 (Nguyen 等人,2019).
作用机制
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various cellular targets, leading to their diverse biological effects.
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, resulting in the compound’s biological effects.
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv activities . These activities suggest that the compound can have significant molecular and cellular effects.
Action Environment
For instance, the synthesis of related quinazolinone derivatives has been reported to be influenced by the choice of solvent, with water being used as an environmentally friendly solvent .
生化分析
Biochemical Properties
{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to certain receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By influencing gene expression, the compound can alter the production of key proteins involved in cell cycle regulation and metabolic processes. Additionally, it affects cellular metabolism by inhibiting certain metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. It can also activate certain receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism. These effects are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites .
Metabolic Pathways
{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its pharmacological activity and toxicity .
Transport and Distribution
Within cells and tissues, {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. The compound also binds to plasma proteins, which facilitate its distribution throughout the body. Its localization and accumulation in specific tissues are influenced by these transport mechanisms .
Subcellular Localization
The subcellular localization of {[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is critical for its activity. The compound is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. It can also localize to the nucleus, affecting gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments .
属性
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGAEKYARPXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)




![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)


![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
